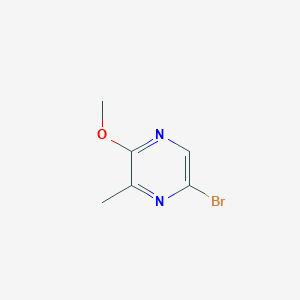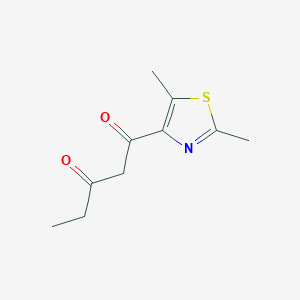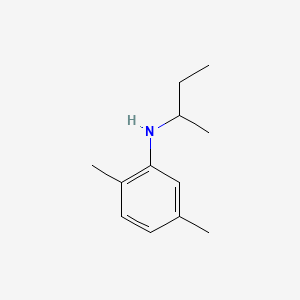
N-sec-Butyl-2,5-xylidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-sec-Butyl-2,5-xylidine is an organic compound belonging to the class of xylidines, which are derivatives of xylene. This compound is characterized by the presence of a sec-butyl group attached to the nitrogen atom and two methyl groups attached to the benzene ring at the 2 and 5 positions. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-sec-Butyl-2,5-xylidine can be synthesized through a two-step process involving nitration and reduction. The nitration of xylene produces nitro derivatives, which are then reduced to form xylidines. The nitration step is typically carried out using concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to ensure safety and selectivity .
Industrial Production Methods
In industrial settings, the synthesis of this compound is often performed using continuous flow systems. This method allows for better control of reaction conditions and improved safety. The continuous flow nitration of xylenes followed by nitro-reduction has been shown to produce high yields of xylidines with efficient mass transfer and product selectivity .
Chemical Reactions Analysis
Types of Reactions
N-sec-Butyl-2,5-xylidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sec-butyl and methyl groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reduction reactions typically involve reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-sec-Butyl-2,5-xylidine has a wide range of applications in scientific research and industry. It is used as an intermediate in the synthesis of pharmaceuticals, dyes, and pigments. Additionally, it finds applications in the fine chemical industry due to its reactivity and versatility .
Mechanism of Action
The mechanism of action of N-sec-Butyl-2,5-xylidine involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Xylidine
- 2,6-Xylidine
- 3,4-Xylidine
- 3,5-Xylidine
Uniqueness
N-sec-Butyl-2,5-xylidine is unique due to the presence of the sec-butyl group, which imparts distinct chemical properties and reactivity compared to other xylidine isomers. This uniqueness makes it valuable in specific industrial and research applications .
Properties
CAS No. |
60388-37-6 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N-butan-2-yl-2,5-dimethylaniline |
InChI |
InChI=1S/C12H19N/c1-5-11(4)13-12-8-9(2)6-7-10(12)3/h6-8,11,13H,5H2,1-4H3 |
InChI Key |
CYYDUHXFEIQMAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=C(C=CC(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



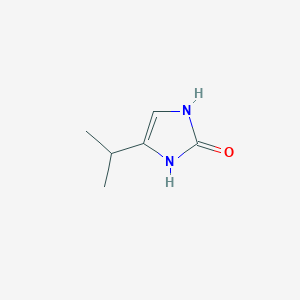
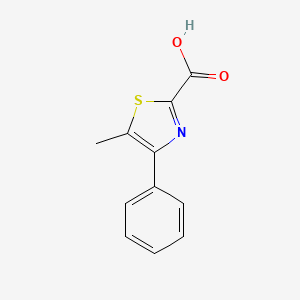
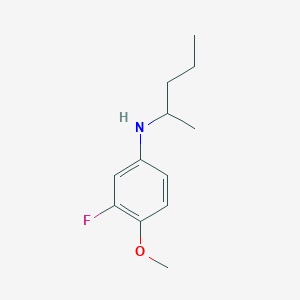
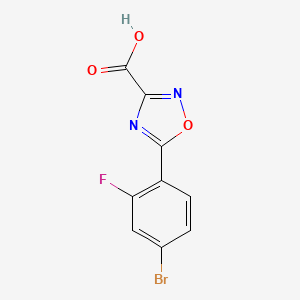
![Tert-butyl 7-(1,3-dioxoisoindol-2-yl)-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B13642433.png)

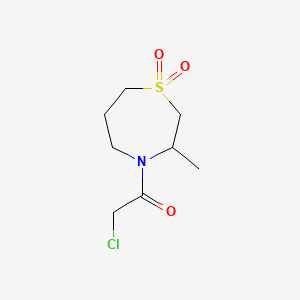

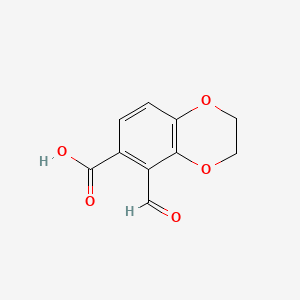
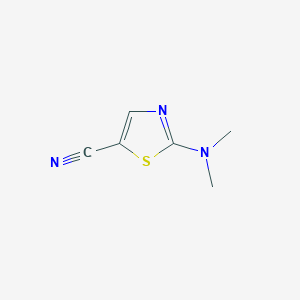
![2-chloro-1-[(7Z)-3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B13642478.png)
